2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the acetylation of 2-methoxyphenol to form 4-acetyl-2-methoxyphenol. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with the Pyrimidine Derivative: The next step involves the synthesis of the pyrimidine derivative, which is achieved by reacting cyclopropylamine with a suitable pyrimidine precursor under controlled conditions.
Final Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrimidine derivative through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The acetyl group can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(4-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the acetyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of both the acetyl and methoxy groups in 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity. This dual functionality may enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)15-5-6-17(18(9-15)27-2)28-11-19(25)21-7-8-23-12-22-16(10-20(23)26)14-3-4-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCKFYGBTSPSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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